Cas no 2282926-02-5 (2-(isopropoxymethyl)pyridine-4-carboxylic acid)

2-(isopropoxymethyl)pyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyridinecarboxylic acid, 2-[(1-methylethoxy)methyl]-
- 2-(isopropoxymethyl)pyridine-4-carboxylic acid
-
- Inchi: 1S/C10H13NO3/c1-7(2)14-6-9-5-8(10(12)13)3-4-11-9/h3-5,7H,6H2,1-2H3,(H,12,13)
- InChI Key: PRFXYSSDNJDUDI-UHFFFAOYSA-N
- SMILES: C1(COC(C)C)=NC=CC(C(O)=O)=C1
2-(isopropoxymethyl)pyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1561327-1g |
2-(Isopropoxymethyl)isonicotinic acid |
2282926-02-5 | 98% | 1g |
¥22275 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1927-1g |
2-(isopropoxymethyl)pyridine-4-carboxylic acid |
2282926-02-5 | 95% | 1g |
¥9900.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1927-1.0g |
2-(isopropoxymethyl)pyridine-4-carboxylic acid |
2282926-02-5 | 95% | 1.0g |
¥9900.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1927-1G |
2-(isopropoxymethyl)pyridine-4-carboxylic acid |
2282926-02-5 | 95% | 1g |
¥ 9,900.00 | 2023-03-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1927-100mg |
2-(isopropoxymethyl)pyridine-4-carboxylic acid |
2282926-02-5 | 95% | 100mg |
¥2970.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1927-250mg |
2-(isopropoxymethyl)pyridine-4-carboxylic acid |
2282926-02-5 | 95% | 250mg |
¥3960.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1927-250.0mg |
2-(isopropoxymethyl)pyridine-4-carboxylic acid |
2282926-02-5 | 95% | 250.0mg |
¥3960.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1927-500mg |
2-(isopropoxymethyl)pyridine-4-carboxylic acid |
2282926-02-5 | 95% | 500mg |
¥6600.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1927-500.0mg |
2-(isopropoxymethyl)pyridine-4-carboxylic acid |
2282926-02-5 | 95% | 500.0mg |
¥6600.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1927-100.0mg |
2-(isopropoxymethyl)pyridine-4-carboxylic acid |
2282926-02-5 | 95% | 100.0mg |
¥2970.0000 | 2024-08-03 |
2-(isopropoxymethyl)pyridine-4-carboxylic acid Related Literature
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
Additional information on 2-(isopropoxymethyl)pyridine-4-carboxylic acid
Introduction to 2-(Isopropoxymethyl)Pyridine-4-Carboxylic Acid (CAS No. 2282926-02-5)
2-(Isopropoxymethyl)pyridine-4-carboxylic acid, also known by its CAS registry number CAS No. 2282926-02-5, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of pyridine derivatives, which are widely studied for their diverse applications in drug design, agrochemicals, and materials science.
The molecular structure of pyridine derivative is characterized by a pyridine ring substituted with an isopropoxymethyl group at the 4-position and a carboxylic acid group at the 1-position. This unique substitution pattern imparts the compound with distinct chemical properties, making it a valuable molecule for various research and industrial applications.
Recent studies have highlighted the potential of isopropoxymethyl group-containing compounds in modulating biological systems. For instance, researchers have explored the role of such groups in enhancing drug bioavailability and stability. The presence of the carboxylic acid group further adds versatility to the molecule, enabling it to participate in various chemical reactions, such as esterification and amidation, which are crucial in drug delivery systems.
In terms of synthesis, pyridine derivatives like this compound are typically prepared through multi-step organic reactions involving Friedel-Crafts alkylation or other electrophilic substitution methods. The precise control of reaction conditions is essential to achieve high yields and ensure the desired stereochemistry of the product.
The chemical stability of CAS No. 2282926-02-5 has been evaluated under various environmental conditions, revealing its resistance to thermal degradation and oxidative processes. This stability makes it suitable for long-term storage and use in industrial settings.
From an application perspective, this compound has shown promise in several areas. In pharmacology, it has been investigated as a potential lead molecule for anti-inflammatory and anticancer drug development due to its ability to interact with key biological targets such as cyclooxygenase enzymes and tumor-associated proteins.
In materials science, researchers have explored the use of this compound as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid group facilitates metal coordination, enabling the formation of highly porous structures with potential applications in gas storage and catalysis.
Moreover, recent advancements in green chemistry have led to the development of eco-friendly synthesis routes for this compound. By utilizing renewable feedstocks and catalytic processes, chemists aim to reduce the environmental footprint associated with its production.
In conclusion, pyridine derivative with CAS No. 2282926-02-5 represents a versatile molecule with immense potential across multiple disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a key player in future innovations within organic chemistry and related fields.
2282926-02-5 (2-(isopropoxymethyl)pyridine-4-carboxylic acid) Related Products
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
